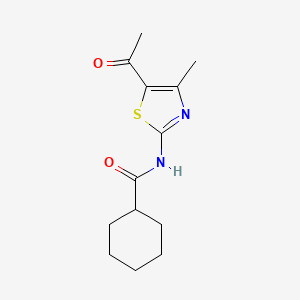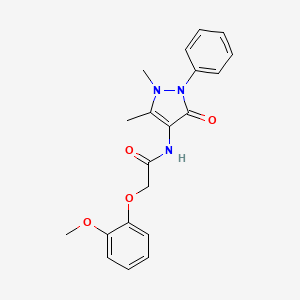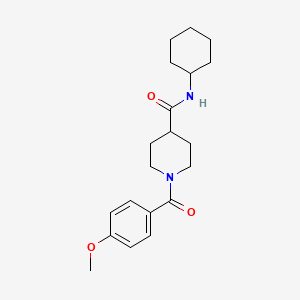
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as ACTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolylcarboxamides, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at the melanocortin 2 receptor (MC2R). This receptor is primarily expressed in the adrenal gland and is involved in the regulation of cortisol synthesis. By modulating the activity of this receptor, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may affect the activity of the HPA axis and thereby regulate the stress response.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of circulating cortisol, a hormone that is involved in the stress response. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. These effects suggest that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may have potential applications in the treatment of inflammatory and stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is its high potency and selectivity for the MC2R receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the investigation of the role of the MC2R receptor in various physiological and pathological processes. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which could pave the way for its potential use in the treatment of stress-related and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves the reaction of 5-acetyl-4-methylthiazole-2-carbonyl chloride with cyclohexanecarboxamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl group of the thiazole ring, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent such as ethanol.
Applications De Recherche Scientifique
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This axis is involved in the regulation of stress response, and dysregulation of this system has been implicated in various psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-11(9(2)16)18-13(14-8)15-12(17)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBUGYXYYIBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)
![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)

![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)



![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)

![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)
